molecular formula C15H12F2OS B1333899 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one CAS No. 477334-43-3

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one

Cat. No.: B1333899
CAS No.: 477334-43-3
M. Wt: 278.3 g/mol
InChI Key: LWHRFLYQNNEMSY-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one is an organic compound characterized by the presence of fluorine atoms and a sulfanyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one typically involves the reaction of 4-fluorobenzene with a suitable sulfanylating agent under controlled conditions. One common method involves the use of 4-fluorobenzene and a thiol compound in the presence of a base, such as sodium hydride, to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound for drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)propan-1-one: A related compound with a similar structure but lacking the sulfanyl group.

    4-Fluorophenyl sulfone: Contains a sulfone group instead of a sulfanyl group.

    1-{4-[(4-fluorophenyl)sulfanyl]phenyl}ethan-1-one: Another related compound with a different substitution pattern.

Uniqueness

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one is unique due to the presence of both fluorine atoms and a sulfanyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2OS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHRFLYQNNEMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701206842
Record name 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)thio]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-43-3
Record name 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)thio]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477334-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)thio]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701206842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-FLUOROPHENYL)-3-((4-FLUOROPHENYL)THIO)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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